Methyl 2-piperazino-4-(trifluoromethyl)nicotinate

Descripción general

Descripción

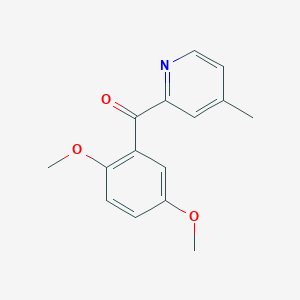

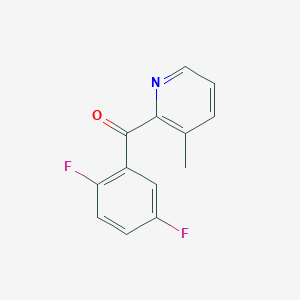

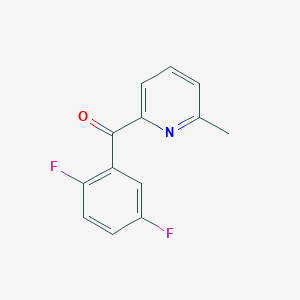

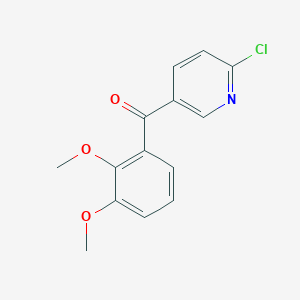

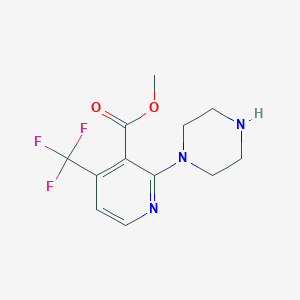

“Methyl 2-piperazino-4-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C12H14F3N3O2 . It is a member of the piperazine and nicotinate families .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 2-piperazino-4-(trifluoromethyl)nicotinate”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “Methyl 2-piperazino-4-(trifluoromethyl)nicotinate” is represented by the formula C12H14F3N3O2 .Physical And Chemical Properties Analysis

“Methyl 2-piperazino-4-(trifluoromethyl)nicotinate” has a molar mass of 289.25 . The predicted density is 1.300±0.06 g/cm3, and the predicted boiling point is 419.4±45.0 °C .Aplicaciones Científicas De Investigación

Sorbitol Accumulation Inhibition

Sorbitol-accumulating pyrimidine derivatives, including compounds with structural similarities to Methyl 2-piperazino-4-(trifluoromethyl)nicotinate, have been identified as inhibitors of sorbitol dehydrogenase. These compounds induce a dose-dependent increase in tissue sorbitol, particularly in peripheral nerves, without altering blood glucose levels, suggesting potential applications in managing diabetic complications such as cataract development and neuropathy (Geisen et al., 1994).

Anthelmintic Activity

Compounds structurally related to Methyl 2-piperazino-4-(trifluoromethyl)nicotinate have demonstrated broad-spectrum anthelmintic activity against various nematode and cestode infections in experimental and domestic animals. This suggests potential applications in developing new treatments for parasitic infections (Katiyar et al., 1984).

Analgesic and Antiinflammatory Activities

A series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been screened for their analgesic and antiinflammatory properties. Some of these compounds, sharing structural features with Methyl 2-piperazino-4-(trifluoromethyl)nicotinate, were found to be significantly more potent than reference analgesics, indicating their potential for pain management (Manoury et al., 1979).

Antidiabetic Potential

Piperazine derivatives have been identified as new antidiabetic compounds, with some showing potent activity in rat models of diabetes through significant increases in insulin secretion. These findings suggest that Methyl 2-piperazino-4-(trifluoromethyl)nicotinate could potentially influence glucose homeostasis and insulin regulation (Le Bihan et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-piperazin-1-yl-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-20-11(19)9-8(12(13,14)15)2-3-17-10(9)18-6-4-16-5-7-18/h2-3,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNPNANNUFNWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.